An In-depth Technical Guide to the Physicochemical Properties of ((2R,5R)-5-Methylpiperazin-2-yl)methanol Dihydrochloride
An In-depth Technical Guide to the Physicochemical Properties of ((2R,5R)-5-Methylpiperazin-2-yl)methanol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride, a chiral piperazine derivative of significant interest in pharmaceutical development. Due to its structural motifs, this compound presents potential as a key building block in the synthesis of novel therapeutic agents. This document delves into the theoretical and practical aspects of its chemical identity, solubility, acidity, and spectral characteristics. While experimental data for this specific molecule is limited in public literature, this guide synthesizes available information on closely related analogs and details robust experimental protocols for the precise determination of its properties. All protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.
Chemical Identity and Structure
((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride is a salt of a disubstituted piperazine. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a prevalent scaffold in medicinal chemistry. The stereochemistry of the substituents at the C-2 and C-5 positions is fixed in the (2R, 5R) configuration, which can be critical for its biological activity and interaction with chiral targets like enzymes and receptors.
| Property | Value | Source |
| Chemical Name | ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride | N/A |
| Synonyms | N/A | N/A |
| CAS Number | 2349395-67-9 | [1] |
| Molecular Formula | C₆H₁₆Cl₂N₂O | [1] |
| Molecular Weight | 203.11 g/mol | [1] |
| Chemical Structure | OC[C@@H]1NCNC1.[H]Cl.[H]Cl | [2] |
Diagram 1: Chemical Structure of ((2R,5R)-5-Methylpiperazin-2-yl)methanol Dihydrochloride
Caption: 2D representation of the title compound.
Physical State and Melting Point
Commercial suppliers describe ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride as a solid, though the specific crystalline form is not publicly documented. The melting point of a crystalline solid is a critical indicator of its purity. For piperazine dihydrochloride, the melting point is reported to be in the range of 318-320 °C (with decomposition).[3] Due to the presence of the methyl and methanol substituents, the melting point of the title compound is expected to differ.
Experimental Protocol: Melting Point Determination
The melting point should be determined using a calibrated digital melting point apparatus.
-
Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.
Diagram 2: Melting Point Determination Workflow
Caption: Workflow for melting point determination.
Solubility Profile
The solubility of a drug candidate is a crucial determinant of its bioavailability. As a dihydrochloride salt, ((2R,5R)-5-Methylpiperazin-2-yl)methanol is expected to be soluble in water and other polar protic solvents. The solubility of piperazine dihydrochloride in water is high (41 g/100 mL at 20 °C).[3] However, the introduction of the methyl and hydroxymethyl groups may alter this property.
Predicted Solubility
| Solvent | Predicted Solubility | Rationale |
| Water | Highly Soluble | Dihydrochloride salt of a polar molecule. |
| Methanol | Soluble | Polar protic solvent. |
| Ethanol | Soluble | Polar protic solvent. |
| Acetonitrile | Sparingly Soluble | Polar aprotic solvent. |
| Dichloromethane | Insoluble | Nonpolar solvent. |
| Hexane | Insoluble | Nonpolar solvent. |
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
This method is the gold standard for determining the equilibrium solubility of a compound.
-
System Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Sample Collection and Preparation: An aliquot of the supernatant is withdrawn and filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector.
Diagram 3: Isothermal Shake-Flask Solubility Workflow
Caption: Workflow for solubility determination.
Acidity (pKa)
As a diprotic base, ((2R,5R)-5-Methylpiperazin-2-yl)methanol has two pKa values corresponding to the protonation of its two nitrogen atoms. These values are critical for understanding its ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa values for piperazine are approximately 5.35 and 9.73. The presence of an electron-donating methyl group is expected to slightly increase the basicity (raise the pKa) of the adjacent nitrogen, while the electron-withdrawing effect of the hydroxymethyl group may slightly decrease the basicity of its adjacent nitrogen.
Estimated pKa Values
Based on the pKa values of piperazine and the electronic effects of the substituents, the pKa values for ((2R,5R)-5-Methylpiperazin-2-yl)methanol are estimated to be in the following ranges:
-
pKa₁: ~5.0 - 5.5
-
pKa₂: ~9.5 - 10.0
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a precise method for determining the pKa values of ionizable compounds.[4]
-
Solution Preparation: A standard solution of the compound is prepared in water or a suitable co-solvent system.
-
Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small increments. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values are determined from the half-equivalence points of the curve, which can be identified from the first or second derivative of the titration curve.
Diagram 4: Potentiometric Titration Workflow
Caption: Workflow for pKa determination.
Spectroscopic Properties
Spectroscopic data is essential for the structural elucidation and confirmation of the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperazine ring, the methyl group, and the hydroxymethyl group. The chemical shifts and coupling patterns of the ring protons will be complex due to their diastereotopic nature.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O):
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C-2 | ~3.5 - 3.8 (m) | ~55 - 60 |
| C-3 | ~3.0 - 3.4 (m) | ~40 - 45 |
| C-5 | ~3.2 - 3.6 (m) | ~50 - 55 |
| C-6 | ~3.0 - 3.4 (m) | ~45 - 50 |
| -CH₃ | ~1.2 - 1.4 (d) | ~15 - 20 |
| -CH₂OH | ~3.6 - 3.9 (m) | ~60 - 65 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-N bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3600 (broad) | O-H stretch (alcohol) |
| 2400-2800 (broad) | N-H⁺ stretch (amine salt) |
| 2850-3000 | C-H stretch (alkane) |
| 1500-1600 | N-H bend |
| 1000-1200 | C-N stretch |
Experimental Protocols for Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
-
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or use an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer.
-
Chiral Purity Analysis
As a chiral molecule, the enantiomeric purity of ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for separating and quantifying enantiomers.
Chiral HPLC
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including piperazine derivatives.[5]
6.1.1. Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Screen a variety of polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC).
-
Mobile Phase Optimization: Evaluate different mobile phase compositions, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Method Validation: Validate the optimized method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Diagram 5: Chiral HPLC Method Development Workflow
Caption: Workflow for chiral HPLC method development.
Chiral Capillary Electrophoresis (CE)
Chiral CE offers high separation efficiency and low sample consumption, making it an attractive alternative to HPLC. The separation is achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.[6]
6.2.1. Experimental Protocol: Chiral CE Method Development
-
Chiral Selector Screening: Evaluate different cyclodextrins (e.g., β-cyclodextrin, sulfated β-cyclodextrin) as chiral selectors.
-
Buffer Optimization: Optimize the pH, concentration, and composition of the background electrolyte.
-
Voltage and Temperature Optimization: Optimize the applied voltage and capillary temperature to achieve the best resolution and analysis time.
-
Method Validation: Validate the developed method as per regulatory requirements.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the key physicochemical properties of ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride. While specific experimental data for this compound is not extensively available, the provided protocols, based on established scientific principles and data from analogous structures, offer a robust approach for its characterization. The detailed methodologies for determining melting point, solubility, pKa, and for conducting spectroscopic and chiral purity analyses will empower researchers in drug discovery and development to thoroughly evaluate this promising pharmaceutical building block.
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